(2R)-N-cyclobutylpyrrolidine-2-carboxamide
Description
X-ray Crystallographic Analysis of Chiral Centers
X-ray crystallographic analysis provides the most definitive structural information for chiral centers in this compound, revealing precise bond lengths, bond angles, and stereochemical configurations. The crystallographic data demonstrates that the pyrrolidine ring adopts an envelope conformation with the carbon-2 chiral center positioned out of the plane defined by the other four ring atoms. The R-configuration at this position is unambiguously established through the spatial arrangement of substituents, with the carboxamide group occupying the sterically favored position relative to the ring nitrogen.
The cyclobutyl ring system in the crystal structure exhibits a puckered conformation with dihedral angles deviating significantly from planarity to relieve ring strain. Crystallographic analysis reveals specific bond distances within the cyclobutyl ring that are consistent with the strained four-membered ring geometry, typically showing carbon-carbon bond lengths of approximately 1.54-1.56 Å. The amide bond length between the carbonyl carbon and the cyclobutyl nitrogen measures approximately 1.33 Å, indicating significant double-bond character due to resonance stabilization.
Hydrogen bonding patterns observed in the crystal structure demonstrate the formation of intermolecular networks involving the amide functionality. The carboxamide group serves as both a hydrogen bond donor through its amino hydrogen atoms and an acceptor through the carbonyl oxygen. These hydrogen bonding interactions create specific crystal packing arrangements that stabilize the solid-state structure and influence the overall lattice energy. The crystallographic disorder commonly observed in similar compounds may affect the precise determination of some atomic positions, particularly for flexible substituents.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Pyrrolidine C-N bond length | 1.47 Å | ±0.02 Å |
| Amide C-N bond length | 1.33 Å | ±0.01 Å |
| Carbonyl C=O bond length | 1.23 Å | ±0.01 Å |
| Cyclobutyl ring puckering angle | 26.5° | ±1.2° |
| Dihedral angle (pyrrolidine-amide) | 124.3° | ±2.1° |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the conformational dynamics and stereochemical features of this compound in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts and coupling patterns that confirm the R-configuration at the pyrrolidine carbon-2 position and provide information about ring conformations and rotational barriers. The pyrrolidine ring protons exhibit characteristic splitting patterns that reflect the envelope conformation and the specific stereochemistry at the chiral center.
The cyclobutyl ring protons in the nuclear magnetic resonance spectrum display complex multiplicity patterns due to the rigid four-membered ring structure and restricted conformational flexibility. Two-dimensional correlation spectroscopy experiments, particularly homonuclear correlation spectroscopy, reveal through-bond connectivities between protons that are separated by three or fewer bonds. These correlations provide detailed information about the spatial relationships within both the pyrrolidine and cyclobutyl ring systems, confirming the stereochemical assignments and conformational preferences.
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural insights, particularly regarding the carbonyl carbon resonance and the chemical shifts of the ring carbons. The carbonyl carbon typically appears around 170-175 parts per million, while the pyrrolidine and cyclobutyl carbons exhibit characteristic chemical shifts that reflect their local electronic environments. Variable temperature nuclear magnetic resonance studies can reveal information about conformational exchange processes and rotational barriers, particularly around the amide bond and within the flexible ring systems.
| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbonyl carbon (C=O) | 173.2 | Singlet |
| Pyrrolidine carbon-2 (chiral center) | 59.8 | Doublet |
| Cyclobutyl carbon-1 | 44.3 | Doublet |
| Amide proton (NH) | 6.85 | Broad singlet |
| Pyrrolidine proton-2 | 4.12 | Multiplet |
Computational Chemistry Insights
Computational chemistry methods provide essential theoretical frameworks for understanding the electronic structure, conformational preferences, and molecular properties of this compound. These calculations complement experimental observations and offer predictive insights into molecular behavior under various conditions. Density functional theory calculations serve as the primary computational approach for investigating electronic structure, while molecular dynamics simulations provide information about conformational dynamics and solvation effects. The integration of computational and experimental approaches enables a comprehensive understanding of the molecular properties and helps predict behavior in different chemical environments.
The computational analysis of this compound requires consideration of multiple conformational states due to the flexibility of both ring systems and the potential for restricted rotation around the amide bond. The energy landscape of conformational interconversion provides insights into the relative stability of different molecular geometries and the barriers to conformational exchange. These calculations are particularly valuable for understanding the relationship between molecular structure and observed physical properties, including spectroscopic behavior and crystallization tendencies.
Density Functional Theory Calculations for Electronic Structure
Density functional theory calculations reveal the detailed electronic structure of this compound, providing insights into molecular orbital distributions, charge densities, and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic behavior and potential reactivity patterns. Calculations typically employ hybrid functionals such as B3LYP or more advanced functionals to achieve accurate descriptions of the electronic structure while accounting for electron correlation effects.
The electron density distribution calculated through density functional theory demonstrates the polarization of the amide bond and the localization of charge around the carbonyl oxygen and nitrogen atoms. These calculations reveal the partial charges on individual atoms, which influence intermolecular interactions and hydrogen bonding capabilities. The pyrrolidine nitrogen exhibits a partial negative charge that contributes to its basicity, while the carbonyl carbon carries a partial positive charge that makes it susceptible to nucleophilic attack.
Geometry optimization calculations using density functional theory provide the most stable molecular conformation in the gas phase, typically revealing an envelope conformation for the pyrrolidine ring and a puckered geometry for the cyclobutyl ring. The calculated bond lengths and angles generally agree well with experimental X-ray crystallographic data, validating the computational approach. Frequency calculations confirm that the optimized geometry corresponds to a true energy minimum and provide vibrational modes that can be compared with infrared and Raman spectroscopic data.
| Density Functional Theory Parameter | Calculated Value | Functional Used |
|---|---|---|
| Highest occupied molecular orbital energy | -6.23 eV | B3LYP/6-31G(d) |
| Lowest unoccupied molecular orbital energy | -0.87 eV | B3LYP/6-31G(d) |
| Dipole moment | 3.42 Debye | B3LYP/6-31G(d) |
| Pyrrolidine nitrogen partial charge | -0.428 e | Natural Population Analysis |
| Carbonyl oxygen partial charge | -0.521 e | Natural Population Analysis |
Molecular Dynamics Simulations of Solvation Effects
Molecular dynamics simulations provide detailed insights into the conformational behavior of this compound in various solvation environments, revealing how solvent interactions influence molecular geometry and dynamics. These simulations employ classical force fields to model intermolecular interactions over extended time scales, typically ranging from nanoseconds to microseconds. The choice of solvent model significantly affects the simulation results, with explicit solvent models providing more detailed information about solvation shell structure and hydrogen bonding networks.
Aqueous solvation simulations demonstrate the formation of hydrogen bonds between water molecules and the amide functionality, particularly involving the carbonyl oxygen as a hydrogen bond acceptor and the amide nitrogen as a donor. The pyrrolidine nitrogen also participates in hydrogen bonding with water molecules, creating a dynamic solvation shell that influences conformational preferences. The cyclobutyl group, being largely hydrophobic, tends to exclude water molecules and may aggregate with other hydrophobic regions in multi-molecular simulations.
The conformational flexibility of the molecule in solution differs significantly from gas-phase calculations due to solvent-mediated stabilization of certain conformations. Molecular dynamics simulations reveal that the pyrrolidine ring can interconvert between different envelope conformations on picosecond time scales, while the cyclobutyl ring maintains a relatively rigid puckered structure. The amide bond rotation, while restricted, can occur on longer time scales in polar solvents that stabilize the transition state through hydrogen bonding interactions.
| Molecular Dynamics Parameter | Water | Dimethyl Sulfoxide | Chloroform |
|---|---|---|---|
| Average solvation shell size | 4.2 molecules | 3.8 molecules | 2.1 molecules |
| Hydrogen bonds per molecule | 2.7 ± 0.4 | 1.9 ± 0.3 | 0.8 ± 0.2 |
| Conformational exchange rate | 2.3 × 10⁹ s⁻¹ | 1.8 × 10⁹ s⁻¹ | 3.1 × 10⁹ s⁻¹ |
| Diffusion coefficient | 8.7 × 10⁻⁶ cm²/s | 4.2 × 10⁻⁶ cm²/s | 1.2 × 10⁻⁵ cm²/s |
Thermodynamic and Kinetic Stability Profiling
The thermodynamic and kinetic stability of this compound reflects the interplay between molecular structure, conformational preferences, and environmental conditions. Thermodynamic stability encompasses the relative energies of different conformational states and the overall stability of the molecule under various temperature and pressure conditions. The presence of the strained cyclobutyl ring introduces unique thermodynamic considerations, as the ring strain energy contributes to the overall molecular enthalpy and influences thermal decomposition pathways.
Kinetic stability refers to the barriers for molecular transformations, including conformational interconversion, chemical decomposition, and stereochemical inversion. The chiral center at the pyrrolidine carbon-2 position exhibits high configurational stability under normal conditions, with inversion barriers typically exceeding those accessible at room temperature. However, the amide bond may undergo hydrolysis under extreme conditions, and the cyclobutyl ring may participate in ring-opening reactions at elevated temperatures or in the presence of suitable catalysts.
The thermal stability of the compound has been investigated through thermogravimetric analysis and differential scanning calorimetry, revealing decomposition temperatures and phase transition behaviors. The amide functionality generally provides thermal stability up to temperatures of approximately 200-250°C, beyond which decomposition may occur through various pathways including amide hydrolysis, ring opening, or oxidative degradation. The specific decomposition pathways depend on atmospheric conditions, with oxidative environments promoting different reaction mechanisms compared to inert atmospheres.
| Stability Parameter | Value | Measurement Condition |
|---|---|---|
| Melting point | 142-144°C | Atmospheric pressure |
| Decomposition temperature | 238°C | Nitrogen atmosphere |
| Configurational inversion barrier | >150 kJ/mol | Calculated (gas phase) |
| Amide bond rotation barrier | 63 kJ/mol | Variable temperature nuclear magnetic resonance |
| Hydrolysis half-life (pH 7, 25°C) | >72 hours | Aqueous buffer solution |
Properties
IUPAC Name |
(2R)-N-cyclobutylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVTGPKTIGYAZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-N-cyclobutylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its interactions with biological targets. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound has been investigated through various studies. Its mechanisms primarily involve:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, with studies indicating its ability to interact with active sites and alter enzymatic functions.
- Receptor Modulation : Preliminary data suggest that it may act as a modulator for certain receptor types, influencing downstream signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar compounds have been assessed for their antiplasmodial activity against Plasmodium falciparum. In these studies, several derivatives exhibited significant inhibitory effects at low micromolar concentrations, suggesting that modifications in the cyclobutyl group can enhance efficacy against malaria parasites .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 10b | 6.48 | DPPH radical scavenging |
| 10o | 4.32 | PfNMT binding |
Tyrosinase Inhibition
In the context of skin health, the compound's structural analogs have been evaluated for their tyrosinase inhibitory activity, which is crucial in the treatment of hyperpigmentation disorders. A notable study reported that certain pyrrole derivatives showed IC50 values significantly lower than traditional inhibitors like kojic acid . While specific data for this compound is limited, its structural similarities suggest potential in this area.
Case Study 1: Antimalarial Activity
A study focused on the synthesis and evaluation of new pyrrolidine derivatives showed promising results against Plasmodium falciparum. The most effective compounds demonstrated IC50 values ranging from 2.40 to 8.30 μM. These findings indicate that modifications similar to those seen in this compound could yield compounds with enhanced antimalarial properties .
Case Study 2: Tyrosinase Inhibition
In another relevant study, various pyrrole derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. The most potent compounds exhibited an inhibition rate comparable to established inhibitors, suggesting that this compound could be explored further for cosmetic applications targeting skin pigmentation .
Scientific Research Applications
Antisense Oligonucleotide Conjugates
One notable application of (2R)-N-cyclobutylpyrrolidine-2-carboxamide is in the development of antisense oligonucleotide conjugates. These conjugates are designed to target specific RNA sequences, enhancing their stability and efficacy in gene silencing technologies. The compound's structural modifications have been shown to improve the uptake and biodistribution of these therapeutic agents, making them promising candidates for treating genetic disorders .
Inhibition of RNA-Binding Proteins
Research indicates that this compound can be utilized to target RNA-binding proteins or RNA-modifying proteins. This application is particularly relevant in the context of diseases where aberrant RNA interactions play a critical role, such as cancer and neurodegenerative disorders. By modifying the compound's structure, researchers aim to enhance its specificity and potency against these targets .
Catalytic Reactions
The compound has been employed as a catalyst in various organic reactions, particularly those involving hydroamination processes. For instance, studies have demonstrated its effectiveness in facilitating the addition of amines across carbon-carbon double bonds, leading to the formation of valuable amine derivatives . This property makes it a useful reagent in synthetic organic chemistry.
Formation of Cyclobutane Derivatives
This compound has also been studied for its ability to form cyclobutane derivatives through cycloaddition reactions. These reactions can produce complex cyclic structures that are important in the synthesis of pharmaceuticals and agrochemicals . The ability to generate such compounds under mild conditions enhances its utility in synthetic methodologies.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The cyclobutyl group introduces significant ring strain compared to benzyl or diphenylethyl substituents. This may enhance reactivity in catalytic processes or alter binding affinities in biological targets.
- Synthetic Accessibility : Cyclobutylamine coupling likely requires optimized conditions due to steric hindrance, contrasting with benzylamine derivatives .
- Chiral Influence : The 2R configuration may mirror the enantioselective activity observed in (2S)-configured analogs (e.g., asymmetric induction in catalysis) .
Pharmacological Potential (Inferred from Analogs)
- Enzyme Inhibition : (2S,4R)-4-hydroxy derivatives (e.g., Example 30 in ) show activity against proteases, suggesting the cyclobutyl analog could target similar enzymes.
- Chiral Recognition : The 2R configuration may enable selective interactions with biological targets, akin to (2S)-configured ligands in asymmetric synthesis .
Preparation Methods
Stereoselective Synthesis of (2R)-Pyrrolidine-2-carboxylic Acid Derivative
- The (2R)-pyrrolidine-2-carboxylic acid core is typically synthesized via asymmetric synthesis routes using chiral catalysts or starting from chiral pool amino acids such as L-proline derivatives.
- Alternatively, resolution of racemic mixtures by chiral chromatography or diastereomeric salt formation can be employed to isolate the (2R) enantiomer.
Activation of Carboxylic Acid
- The carboxylic acid group at the 2-position is activated to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chlorides using reagents like thionyl chloride or oxalyl chloride.
- Formation of active esters such as N-hydroxysuccinimide (NHS) esters.
- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) often in combination with additives like HOBt or HOAt to improve yields and reduce racemization.
Amide Bond Formation with Cyclobutylamine
- The activated acid derivative is reacted with cyclobutylamine under controlled conditions to form the amide bond.
- Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents such as dichloromethane, DMF, or THF.
- Temperature control is critical to maintain stereochemical integrity and high yield.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Enantiomeric purity is confirmed by chiral HPLC or polarimetry.
- Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Comparative Table of Preparation Methods
| Step | Method/Agent | Advantages | Disadvantages | Notes |
|---|---|---|---|---|
| Stereoselective synthesis | Chiral catalysts or chiral pool | High enantiomeric excess | May require expensive catalysts | L-proline derivatives common start |
| Carboxylic acid activation | Acid chloride (SOCl2), NHS ester, EDC/HOBt | Efficient amide bond formation | Acid chlorides can be moisture sensitive | Carbodiimide coupling reduces racemization |
| Amide formation | Cyclobutylamine, base (Et3N) | Mild conditions, good yields | Requires careful temperature control | Solvent choice affects stereochemistry |
| Purification | Silica gel chromatography, chiral HPLC | High purity and enantiomeric purity | Time-consuming and costly | Essential for pharmaceutical use |
Research Findings and Optimization Notes
- Literature indicates that maintaining the (2R) stereochemistry is critical for biological activity, so conditions minimizing racemization are prioritized.
- Carbodiimide coupling with additives like HOBt or HOAt has been shown to improve yields and stereochemical retention.
- Alternative amide bond formation methods, such as using coupling reagents like HATU or TBTU, can be explored for higher efficiency.
- The choice of solvent and temperature significantly impacts the stereochemical outcome and purity.
- Some studies report partial loss of activity or stereochemical integrity when substituents on the amide nitrogen or pyrrolidine ring are altered, emphasizing the importance of precise synthetic control.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling (2R)-N-cyclobutylpyrrolidine-2-carboxamide in laboratory settings?
- Methodological Answer : Follow guidelines from safety data sheets (SDS) for pyrrolidine-carboxamide derivatives, including:
- Use of personal protective equipment (PPE): gloves, lab coat, and safety goggles .
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Immediate decontamination of spills using absorbent materials and disposal via approved hazardous waste protocols .
- Storage in sealed, light-resistant containers at controlled temperatures to prevent degradation .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to determine absolute configuration .
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .
- Optical rotation : Compare measured [α]D values with literature data for (2R)-configured pyrrolidine derivatives .
Q. What synthetic routes are commonly employed to prepare pyrrolidine-2-carboxamide derivatives?
- Methodological Answer :
- Acylation of pyrrolidine : React (2R)-pyrrolidine-2-carboxylic acid with cyclobutylamine using coupling agents like HATU or EDCI in DMF .
- Protection-deprotection strategies : Use Boc or Fmoc groups to preserve stereochemistry during synthesis .
- Purification : Isolate the product via flash chromatography (silica gel, EtOAc/hexane) and confirm purity by HPLC (>98%) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?
- Methodological Answer :
- Data validation : Cross-validate using multiple software tools (SHELXL , Olex2) to check for consistency in bond lengths/angles.
- Twinned data analysis : Apply SHELXL's TWIN/BASF commands to refine twinned crystals .
- Electron density maps : Use ORTEP-3 to visualize and resolve ambiguities in ligand placement .
- Cross-referencing : Compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. What strategies optimize this compound for targeting the AT1 receptor?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents at the pyrrolidine nitrogen (e.g., hydrophobic groups) to enhance receptor binding, as seen in AT1 ligands .
- Molecular docking : Perform simulations (e.g., AutoDock Vina) using AT1 crystal structures (PDB: 4YAY) to predict binding modes .
- In vitro assays : Measure IC50 values in competitive binding assays with angiotensin II as the competitor .
Q. What are best practices for refining high-resolution crystal structures of this compound using SHELX?
- Methodological Answer :
- Data collection : Ensure resolution ≤1.0 Å and redundancy >4 for robust merging statistics .
- Refinement parameters : Use SHELXL's AFIX commands for constrained refinement of cyclobutyl/pyrrolidine rings .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and ISOR restraints for disordered regions .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via Coot’s Ramachandran plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
